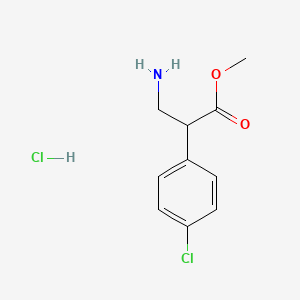

Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride

Description

Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride (CAS: 1001180-63-7) is an organic salt with the molecular formula C₁₀H₁₃Cl₂NO₂ and a molecular weight of 250.12 g/mol . It features a 4-chlorophenyl group attached to a propanoate backbone, with an amino group at the β-position and a methyl ester at the carboxylate terminus. This compound is cataloged as a life science reagent and is available in high-purity grades (≥95%) for research applications, including medicinal chemistry and material science . Its structural motifs—chlorinated aromatic rings, ester groups, and amino functionalities—make it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and specialty chemicals.

Properties

IUPAC Name |

methyl 3-amino-2-(4-chlorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(6-12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEVXFYIXIHKET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN)C1=CC=C(C=C1)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with nitromethane to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced to 4-chlorophenyl-2-nitropropane using a reducing agent such as sodium borohydride. The nitro group is subsequently reduced to an amino group, and the resulting compound is esterified with methanol to form the final product.

Industrial Production Methods

In industrial settings, the production of Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced back to an amino group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula . It is a derivative of propanoic acid, containing both an amino group and a chlorophenyl group. This compound has a wide array of applications in scientific research, spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride serves as a versatile building block in the synthesis of complex molecules. It has been studied for its potential effects on biological systems, including enzyme inhibition and receptor binding. Research also explores its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Moreover, it finds use in the development of new materials and chemical processes.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation: The amino group can be oxidized to form a nitro group. Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

- Reduction: The nitro group can be reduced back to an amino group. Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

- Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

The major products formed through these reactions include nitro derivatives (oxidation), amino derivatives (reduction), and substituted chlorophenyl derivatives (substitution).

Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride, also known as methyl 3-amino-2-(4-chlorophenyl)methylpropanoate, exhibits significant biological activity, particularly in neuroscience and oncology. It can modulate neurotransmitter activity, influencing the release and reuptake of neurotransmitters like serotonin and dopamine, which are crucial for mood regulation and cognitive functions. It has been shown to bind to specific receptors involved in cellular signaling, potentially affecting pathways related to depression and anxiety disorders.

Neurological Research

This compound has been investigated for potential applications in treating neurological disorders:

- Antidepressant Effects: Studies suggest that compounds with similar structures can exhibit antidepressant-like effects in animal models, indicating the potential for this compound as a therapeutic agent.

- Anxiolytic Properties: Preliminary research indicates possible anxiolytic effects, which could be beneficial for anxiety disorders. A study using the Elevated Plus Maze (EPM) test to evaluate anxiety levels in rodent models found that administration of methyl 3-amino-2-(4-chlorophenyl)propanoate resulted in increased time spent in open arms, suggesting anxiolytic effects.

Anticancer Activity

The compound has garnered attention for its antiproliferative effects against various cancer cell lines:

- In Vitro Studies: Research shows that methyl 3-amino-2-(4-chlorophenyl)propanoate exhibits significant cytotoxicity against cancer cells, including HCT-116 colon cancer cells.

- Study on Antiproliferative Effects: In a study examining the antiproliferative activity of methyl 3-amino-2-(4-chlorophenyl)propanoate against HCT-116 cells, the compound induced apoptosis in cancer cells through the activation of caspase pathways, with the IC50 value indicating strong cytotoxicity compared to standard chemotherapeutics like doxorubicin.

Physicochemical Properties

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and functional groups:

Key Differences and Implications

Aromatic Substituent Effects

- 4-Chlorophenyl vs. Chlorine’s electron-withdrawing nature also stabilizes the aromatic ring, affecting reactivity in electrophilic substitutions.

- 4-Methylphenyl : The 4-Me substituent () introduces steric bulk and electron-donating effects, which may reduce metabolic oxidation compared to halogens .

Ester Group Variations

- Methyl vs. Ethyl Esters : The target’s methyl ester () offers faster hydrolysis rates under physiological conditions than the ethyl ester in , which could influence prodrug activation kinetics .

Functional Group Modifications

Biological Activity

Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride, also known as methyl 3-amino-2-(4-chlorophenyl)methylpropanoate, is a compound with significant biological activity, particularly in the fields of neuroscience and oncology. This article provides a detailed analysis of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C10H13ClNO2

- Molecular Weight : 213.67 g/mol

- Functional Groups : Amino group, chlorophenyl group, and ester functional group.

The unique structural features of methyl 3-amino-2-(4-chlorophenyl)propanoate contribute to its biological activity, particularly its ability to modulate neurotransmitter systems and cellular signaling pathways.

Research indicates that methyl 3-amino-2-(4-chlorophenyl)propanoate interacts with various neurotransmitter systems in the brain. Specifically, it is believed to:

- Modulate Neurotransmitter Activity : The compound may influence the release and reuptake of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions.

- Interact with Enzymes and Receptors : It has been shown to bind to specific receptors involved in cellular signaling, potentially affecting pathways related to depression and anxiety disorders.

Neurological Research

Methyl 3-amino-2-(4-chlorophenyl)propanoate has been investigated for its potential applications in treating neurological disorders:

- Antidepressant Effects : Studies suggest that compounds with similar structures can exhibit antidepressant-like effects in animal models, indicating potential for this compound as a therapeutic agent.

- Anxiolytic Properties : Preliminary research indicates possible anxiolytic effects, which could be beneficial for anxiety disorders.

Anticancer Activity

The compound has also garnered attention for its antiproliferative effects against various cancer cell lines:

- In Vitro Studies : Research shows that methyl 3-amino-2-(4-chlorophenyl)propanoate exhibits significant cytotoxicity against cancer cells. For example, it has been tested against HCT-116 colon cancer cells with promising results .

Study on Antiproliferative Effects

In a study examining the antiproliferative activity of methyl 3-amino-2-(4-chlorophenyl)propanoate against HCT-116 cells, it was found that:

- Mechanism : The compound induced apoptosis in cancer cells through the activation of caspase pathways.

- Results : The IC50 value indicated strong cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Neuropharmacological Assessment

A behavioral study assessed the effects of this compound on anxiety-related behaviors in rodent models:

- Methodology : The study employed the Elevated Plus Maze (EPM) test to evaluate anxiety levels.

- Findings : Administration of methyl 3-amino-2-(4-chlorophenyl)propanoate resulted in increased time spent in open arms, suggesting anxiolytic effects.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride, and how do they influence experimental design?

- The compound is a white to off-white powder with a melting point of 186–189°C and a boiling point of 296.3°C at 760 mmHg . Its solubility in polar solvents (e.g., water, methanol) is critical for reaction setup, while its hygroscopic nature necessitates anhydrous conditions during synthesis. The hydrochloride salt form enhances stability, making it suitable for long-term storage in desiccated environments .

Q. What synthetic routes are commonly employed to prepare methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride?

- A typical synthesis involves:

Esterification : Reacting 3-amino-2-(4-chlorophenyl)propanoic acid with methanol under acidic catalysis.

Hydrochloride formation : Treating the free base with HCl gas or concentrated HCl in a non-aqueous solvent (e.g., diethyl ether).

Purity is ensured via recrystallization from ethanol/water mixtures . Advanced protocols may use chiral auxiliaries for enantioselective synthesis, as seen in related intermediates like (S)-methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride .

Q. What safety precautions are essential when handling this compound?

- Key hazards include skin/eye irritation (H315/H319) and respiratory irritation (H335). Mandatory protocols include:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats (P280).

- Ventilation : Use fume hoods to avoid inhalation (P342 + P311).

- Storage : Keep in airtight containers, protected from moisture and light (P403 + P233 + P410) .

Advanced Research Questions

Q. How can enantiomeric purity of the compound be assessed, and what methodologies address chiral resolution challenges?

- Chiral HPLC : Use columns like Chiralpak IA/IB with a hexane/isopropanol mobile phase (e.g., 90:10 v/v) to separate enantiomers.

- X-ray crystallography : Employ SHELXL for refining crystal structures to confirm absolute configuration .

- Circular dichroism (CD) : Compare experimental spectra with computational models (e.g., TD-DFT) for stereochemical validation .

Q. What role does this compound play in medicinal chemistry, particularly as a pharmacophore?

- The 4-chlorophenyl group enhances lipophilicity, improving blood-brain barrier penetration, while the ester moiety allows prodrug strategies. It serves as a precursor to bioactive molecules, such as kinase inhibitors or GPCR modulators, as demonstrated in analogs like CP-802079 hydrochloride (a glycine transporter inhibitor) .

Q. How can researchers resolve contradictions in reported melting points or spectral data?

- Discrepancies often arise from impurities or polymorphic forms. Mitigation strategies include:

- DSC analysis : Confirm thermal behavior and detect polymorphs.

- Elemental analysis : Verify stoichiometry (e.g., C, H, N content).

- NMR comparison : Cross-reference H/C spectra with literature (e.g., δ ~3.7 ppm for methyl ester protons) .

Q. What advanced applications exist in agrochemical research?

- The compound’s structural similarity to chlorfenprop-methyl (a herbicide) suggests potential as a pesticide intermediate. Modifications at the amino group (e.g., alkylation, acylation) can yield derivatives with herbicidal or fungicidal activity .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound?

- FT-IR : Confirm ester (C=O stretch ~1740 cm) and ammonium chloride (N–H stretch ~2500 cm) functionalities.

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H] at m/z 258.06 for CHClNO·HCl).

- XRD : Resolve crystal packing and hydrogen-bonding networks using SHELX suites .

Q. How can researchers optimize reaction yields in large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.